Product packaging for 1,2-Dibutyl citrate(Cat. No.:CAS No. 81024-58-0)

1,2-Dibutyl citrate

Cat. No.: B14408970
CAS No.: 81024-58-0
M. Wt: 304.34 g/mol
InChI Key: WBKYGCZSBGEBFP-UHFFFAOYSA-N
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Description

Contextualization of Citrate (B86180) Esters in Advanced Materials and Chemical Synthesis Research

Citrate esters, derived from the naturally occurring citric acid, are a significant class of compounds in the fields of advanced materials and chemical synthesis. sinodoschemistry.comnih.gov Their biocompatibility, low toxicity, and derivation from renewable resources make them attractive alternatives to traditional petroleum-based chemicals. sinodoschemistry.comjungbunzlauer.com In materials science, citrate esters are widely utilized as environmentally friendly plasticizers for polymers such as polyvinyl chloride (PVC) and its copolymers. sigmaaldrich.comresearchgate.net They are added to these materials to enhance flexibility, durability, and processability. ontosight.aiontosight.ai The use of citrate esters is particularly crucial in applications with high safety standards, including food packaging, medical devices, and children's toys. semanticscholar.orgverifiedmarketresearch.comatamanchemicals.com

In chemical synthesis, citric acid serves as a versatile starting material. nih.govresearchgate.net Its trifunctional nature, possessing three carboxyl groups and one hydroxyl group, allows for the creation of a diverse range of derivatives through esterification. nih.govresearchgate.net The synthesis of citrate esters typically involves the reaction of citric acid with an alcohol, such as n-butanol, often in the presence of a catalyst. mdpi.comnih.gov Researchers are continuously exploring more efficient and environmentally benign catalytic systems, including solid acids and ionic liquids, to improve reaction yields and facilitate catalyst reuse. researchgate.netnih.gov The resulting citrate esters can be further modified, for instance, through acetylation of the hydroxyl group, to produce compounds like acetyl tributyl citrate (ATBC) with altered properties. specialchem.com This chemical versatility makes citrate esters valuable building blocks for creating new polymers and functional materials with tailored characteristics. nih.govmdpi.com

The growing emphasis on sustainability and green chemistry has propelled research into citrate esters. researchgate.net Their biodegradability is a key advantage, addressing the environmental concerns associated with the accumulation of plastic waste. umt.edu.myrenewable-carbon.eu As a result, citrate esters are integral to the development of biodegradable polymers and bioplastics, contributing to a more circular economy. mdpi.comrenewable-carbon.eu

Significance of 1,2-Dibutyl Citrate as a Key Chemical Intermediate and Functional Material Component

This compound, a specific isomer of dibutyl citrate, is a notable compound that serves as both a key chemical intermediate and a functional component in various materials. ontosight.ainih.gov As an intermediate, it is a precursor in the synthesis of other valuable citrate esters, such as acetyltributyl citrate - impurity C. pharmaffiliates.com Its synthesis is achieved through the partial esterification of citric acid with n-butanol. researchgate.net This process can be controlled to favor the formation of the di-ester over the tri-ester, tributyl citrate. researchgate.net

As a functional material component, this compound is primarily recognized for its role as a plasticizer. ontosight.aismolecule.com It is a colorless, oily liquid with low volatility that, when added to polymers, improves their flexibility and durability. ontosight.ai Its non-toxic and biodegradable nature makes it a preferred choice for applications where safety and environmental impact are primary concerns, such as in food packaging materials, cosmetics, and pharmaceuticals. ontosight.aismolecule.com

The properties of this compound make it a versatile additive. It acts as a solvent, humectant, and emollient in cosmetic and pharmaceutical formulations. ontosight.ai The presence of the unesterified carboxyl group and the hydroxyl group in the molecule provides sites for further chemical modification, allowing for the tuning of its properties for specific applications. Research has shown that the synthesis of dibutyl citrate can result in a mixture of asymmetric (1,2- and 1,3-dibutyl citrate) and symmetric isomers, with the specific isomer distribution influencing the final properties of the material. researchgate.net

Current Research Frontiers and Identified Gaps in Dibutyl Citrate Studies

Current research on dibutyl citrate and its isomers is focused on several key areas, including optimizing synthesis methods, exploring new applications, and improving the performance of materials that incorporate these compounds. A significant research frontier is the development of more efficient and selective catalytic processes for the synthesis of specific dibutyl citrate isomers. mdpi.comnih.gov While the synthesis of tributyl citrate is well-established, the controlled synthesis of specific diesters like this compound presents a greater challenge. researchgate.net Achieving high yields of a particular isomer is crucial for understanding its unique properties and for its effective use in specialized applications.

Another area of active investigation is the enhancement of the performance of citrate-based plasticizers. A major drawback of some citrate plasticizers is their tendency to leach from the polymer matrix over time, which can affect the long-term stability and properties of the material. sinodoschemistry.com Research is therefore directed towards developing strategies to minimize this migration, potentially through the synthesis of higher molecular weight citrate esters or by chemically grafting them onto the polymer backbone.

While the use of citrate esters as a class of plasticizers is well-documented, there is a gap in the literature regarding the specific properties and applications of the individual dibutyl citrate isomers. Much of the available information focuses on tributyl citrate (TBC) and acetyl tributyl citrate (ATBC). sigmaaldrich.comspecialchem.com There is a need for more in-depth studies on the physicochemical properties of pure this compound and its symmetrical counterpart, 1,3-dibutyl citrate, to fully understand how their distinct chemical structures influence their performance as plasticizers and chemical intermediates. ontosight.ainih.gov

Furthermore, the exploration of novel applications for dibutyl citrate isomers beyond their traditional use as plasticizers is an emerging research area. Their biocompatibility and biodegradability suggest potential uses in biomedical applications, such as in drug delivery systems or as components of biodegradable medical implants. nih.gov However, more research is needed to fully evaluate their suitability and performance in these advanced applications. A deeper understanding of the structure-property relationships of dibutyl citrate isomers will be critical for unlocking their full potential in the development of new and sustainable materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O7 B14408970 1,2-Dibutyl citrate CAS No. 81024-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butoxy-3-butoxycarbonyl-3-hydroxy-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O7/c1-3-5-7-20-12(17)10-14(19,9-11(15)16)13(18)21-8-6-4-2/h19H,3-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKYGCZSBGEBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81024-58-0, 123301-46-2
Record name Dibutyl citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081024580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dibutyl citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123301462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIBUTYL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S05M61OL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Process Optimization for 1,2 Dibutyl Citrate

Esterification Methodologies for Citrate (B86180) Ester Derivatives

The production of citrate esters like 1,2-dibutyl citrate is a cornerstone of green chemistry, transforming renewable resources such as citric acid and butanol into valuable industrial chemicals. researchgate.net The esterification process is typically conducted in batch reactors and is influenced by factors like temperature, molar ratio of reactants, and the presence of a catalyst. researchgate.net

Partial Esterification of Citric Acid with n-Butanol

The synthesis of this compound is achieved through the partial esterification of citric acid with n-butanol. researchgate.net This reaction proceeds stepwise, first forming monobutyl citrate, which then reacts further with n-butanol to yield dibutyl citrate. researchgate.nettsijournals.com The final step would be the formation of tributyl citrate. tsijournals.com Research has shown that the initial stages of esterification, leading to monobutyl and dibutyl citrates, occur relatively quickly. scispace.com

To isolate this compound, a pH-controlled solvent extraction procedure can be employed to separate the monoacid diester from the reaction mixture. researchgate.net The identity of the resulting product, which is often a mixture of asymmetric and symmetric isomers, is typically confirmed using techniques like NMR spectroscopy. researchgate.net The reaction is often carried out at elevated temperatures, and the water produced as a byproduct is continuously removed to shift the equilibrium towards the formation of the ester products. tsijournals.com

Catalytic Approaches in Esterification Reactions

Catalysis is crucial in the synthesis of citrate esters to achieve high conversion rates and yields within reasonable timeframes. Both homogeneous and heterogeneous catalysts have been extensively studied for this purpose, each presenting distinct advantages and disadvantages.

Traditional homogeneous catalysts for the synthesis of butyl citrates include mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. researchgate.netgoogle.com These catalysts are effective in promoting the esterification reaction. For instance, using p-toluenesulfonic acid can lead to a high conversion rate of citric acid, exceeding 99.0%, with a tributyl citrate yield of over 98%. google.com Another study employed sulfuric acid as a catalyst, investigating the reaction kinetics at temperatures between 100-140°C. tsijournals.com

However, the use of these homogeneous catalysts presents several challenges. They are corrosive to equipment and difficult to separate from the final product, often requiring neutralization and washing steps that generate significant amounts of wastewater. tsijournals.com This complicates the purification process and adds to the environmental burden of the synthesis. tsijournals.com

Interactive Table: Homogeneous Catalysts in Butyl Citrate Synthesis
CatalystReactantsTemperature (°C)Reaction Time (hr)Conversion/YieldReference
p-Toluenesulfonic acidCitric acid monohydrate, n-butanol125-135Not Specified>99.0% conversion, >98% yield of tributyl citrate google.com
Sulfuric acidCitric acid, n-butanol100-140Not Specified86.8% conversion of citric acid at 140°C tsijournals.com
Phosphotungstic acidCitric acid, n-butanol1503.597.96% yield of tributyl citrate tsijournals.com

To overcome the drawbacks of homogeneous catalysts, research has increasingly focused on solid acid catalysts. These heterogeneous catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and are generally less corrosive, contributing to a more sustainable and environmentally friendly process. researchgate.net

Acidic ionic liquids (AILs) have emerged as promising catalysts for citrate ester synthesis. These compounds possess low vapor pressure, high thermal stability, and tunable acidity. mdpi.comscirp.org Studies have shown that AILs, such as 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate (B86663), can achieve high conversions of citric acid (97%) in the synthesis of tributyl citrate. researchgate.net A significant advantage of AILs is their potential for reuse; one study demonstrated that the catalyst could be reused 13 times without a significant drop in citric acid conversion. researchgate.net

The effectiveness of AILs can be influenced by factors such as the molar ratio of reactants and the amount of catalyst used. tsijournals.com For example, using an acidic ionic liquid catalyst with a 1.0:5.0 molar ratio of citric acid to butanol resulted in a 97.4% yield of tributyl citrate within 3 hours. tsijournals.com

Interactive Table: Performance of Acidic Ionic Liquids in Tributyl Citrate Synthesis
CatalystReactant Ratio (Citric Acid:Butanol)Catalyst LoadingReaction Time (hr)Yield (%)Reference
1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfateNot SpecifiedNot SpecifiedNot Specified97 (conversion) researchgate.net
Acidic Ionic Liquid1.0:5.015% of butanol acid total mass397.4 tsijournals.com
Brønsted acidic protic ionic liquidsNot SpecifiedNot Specified2>99 (yield), up to 98 (selectivity) researchgate.net

Ion-exchange resins, particularly strong acidic cation-exchange resins, are effective solid acid catalysts for the esterification of citric acid. researchgate.net These resins, which are typically polymers with sulfonic acid functional groups, offer high catalytic activity and can be easily filtered out of the reaction mixture. scispace.comuci.edu

Resins like Amberlyst-15 and Amberlyst-70 have been successfully used in the synthesis of butyl citrates. researchgate.netfinechem-mirea.ru The performance of these resins is influenced by their physical properties, such as specific surface area and pore structure. finechem-mirea.ru For example, in the synthesis of triamyl citrate, Amberlyst-15, which has a larger specific surface area, showed higher activity compared to Amberlyst-70. finechem-mirea.ru The reaction temperature and the molar ratio of alcohol to acid are key parameters in optimizing the process when using ion-exchange resins. researchgate.net Studies have investigated the dehydration of 1-butanol (B46404) using ion-exchange resins, which is a relevant side reaction in citrate ester synthesis. researchgate.net

Interactive Table: Ion-Exchange Resins in Citrate Ester Synthesis
Resin TypeReactantsTemperature (K)Molar Ratio (Alcohol:Acid)Catalyst LoadingKey FindingReference
Amberlyst 70Citric acid, 1-butanol353-3938:1 to 16:1Equivalent to 0.5-1.5 wt% MSAEffective heterogeneous catalyst researchgate.net
Amberlyst-15Citric acid, ethanol351-393VariedUp to 5 wt%Effective for tri-ethyl citrate synthesis acs.org
Amberlyst 15Citric acid, amyl alcohol3835:11 wt%90% yield of triamyl citrate after 9 hours finechem-mirea.ru
Acidic Ionic Liquids as Catalysts
Novel Catalytic Systems for Enhanced Selectivity and Yield

The synthesis of butyl citrates, including dibutyl citrate (DBC), is a multi-step esterification process of citric acid with n-butanol. Research has focused on developing novel catalytic systems to improve reaction efficiency, selectivity, and yield while promoting environmentally friendly processes.

Several types of catalysts have shown promise. Acid-functionalized ionic liquids, such as 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate, have demonstrated good catalytic performance and reusability. researchgate.net Under optimal conditions, this catalyst achieved a citric acid conversion of 97% and could be reused 13 times without a significant drop in performance. researchgate.net

Solid superacid catalysts are another area of significant development due to their high acid strength, selectivity, and ease of separation from the reaction products. semanticscholar.org A novel solid acid catalyst, SO₄²⁻/ZrO₂–TiO₂, was developed for producing tributyl citrate (TBC), a process in which dibutyl citrate is a key intermediate. rsc.org This catalyst system demonstrated high activity and stability, achieving a citric acid conversion of 86.0% and a TBC selectivity of 81.1% under specific conditions, which consequently affects the concentration and conversion of the DBC intermediate. rsc.org Other studies have explored solid superacids like SO₄²⁻/ZnO-TiO₂, which achieved a TBC yield of 98.9% at a catalyst concentration of 1.0% of the total reactant mass. tsijournals.com

Supported catalysts, where the active catalytic component is dispersed on a high-surface-area material, have also been investigated. Aluminum dihydrogen tripolyphosphate supported on modified activated carbon has been used to catalyze the synthesis of TBC, yielding 97% under optimized conditions. scispace.com The study of this reaction mechanism highlights that the formation of monobutyl and dibutyl citrates occurs rapidly. scispace.com Similarly, supported zirconium sulfate catalysts have been evaluated, showing that carriers like HMS (Hexagonal Mesoporous Silica) can enhance catalytic efficiency. semanticscholar.org

Table 1: Performance of Various Catalytic Systems in Butyl Citrate Synthesis

Catalyst Reactant Ratio (Alcohol:Acid) Temperature (°C) Catalyst Loading Citric Acid Conversion (%) Product Yield/Selectivity Source
1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate Not specified Not specified Not specified 97 Not specified researchgate.net
Aluminum dihydrogen tripolyphosphate / AC 4.2:1 150 8% of total reaction amount Not specified 97% (TBC) scispace.com
SO₄²⁻/ZrO₂–TiO₂ 4.5:1 120 1 wt% 86.0 81.1% (TBC Selectivity) rsc.org
SO₄²⁻/ZnO-TiO₂ 4.0:1 130-138 1.0% of total reactant Not specified 98.9% (TBC) tsijournals.com

Reaction Kinetics and Mechanistic Investigations of this compound Formation

Kinetic Modeling of Dibutyl Citrate Formation Pathways

Kinetic modeling is essential for understanding and optimizing the synthesis of butyl citrates. A pseudo-homogeneous UNIQUAC-based activity model has been successfully used to describe the reaction kinetics. researchgate.netacs.org This model accounts for the non-ideal behavior of the liquid phase and is crucial for accurate process design and simulation. acs.orgresearchgate.net

Influence of Stoichiometry and Reaction Conditions on Esterification Outcomes

The outcome of the esterification process is highly dependent on several reaction conditions, including stoichiometry (molar ratio of reactants), temperature, and catalyst concentration.

Stoichiometry: The molar ratio of n-butanol to citric acid significantly impacts the reaction. An excess of butanol is typically used to shift the equilibrium towards the formation of the more esterified products, TBC. scispace.com For instance, when synthesizing TBC with a carbon-based solid acid, increasing the molar ratio of butanol to citric acid led to higher yields. tsijournals.com In one study, a molar ratio of 4.5:1 (acid to butanol) resulted in a TBC yield of 99.1%. tsijournals.com

Reaction Temperature: Temperature plays a dual role in the process. Higher temperatures increase the reaction rate, but can also promote the formation of undesired byproducts. researchgate.netacs.org For the synthesis of TBC using an aluminum dihydrogen tripolyphosphate catalyst, 150°C was determined to be the optimum temperature; further increases did not improve the yield. scispace.com Another study found 140°C to be optimal, with higher temperatures leading to a decrease in yield. tsijournals.com

Catalyst Concentration: The amount of catalyst used is a critical parameter. Increasing the catalyst loading generally enhances the conversion rate up to a certain point. For the SO₄²⁻/ZrO₂–TiO₂ catalyst, increasing the dosage from 2 wt% to 6 wt% raised the citric acid conversion from 89.0% to 93.9% and TBC selectivity from 82.9% to 96.4%. rsc.org However, a further increase to 8 wt% led to a decrease in both conversion and selectivity. rsc.org

Table 2: Effect of Reaction Conditions on Esterification Outcomes

Parameter Catalyst System Condition Range Observation Source
Molar Ratio (Acid:Alcohol) Carbon-based solid acid 1:3.0 to 1:4.5 Yield increased with higher alcohol ratio, peaking at 1:4.5. tsijournals.com
Molar Ratio (Acid:Alcohol) ATP/AC Not specified Yield decreased when the ratio was 1:4.5. scispace.com
Temperature ATP/AC Up to 150°C Yield increased with temperature up to 150°C, then plateaued. scispace.com
Temperature Phosphotungstic acid Up to 140°C Maximum yield was achieved at 140°C; higher temperatures decreased the yield. tsijournals.com
Catalyst Dosage SO₄²⁻/ZrO₂–TiO₂ 2 wt% to 8 wt% CA conversion and TBC selectivity peaked at 6 wt% and then declined. rsc.org

Isomerization Phenomena During Synthesis and Equilibrium Studies

During the synthesis of dibutyl citrate, the esterification of the two primary carboxyl groups of citric acid can lead to the formation of different isomers. NMR spectroscopy has confirmed that the dibutyl citrate product is a mixture of asymmetric (this compound) and symmetric (1,3-dibutyl citrate) isomers. acs.org

Isomerization is the process by which one isomer is converted into another. The study of these isomerization reaction dynamics and the resulting equilibrium between the different isomers is crucial for controlling the final product composition. nih.gov The relative proportions of these isomers can be influenced by reaction conditions such as temperature and catalyst type. Understanding the equilibrium is necessary for designing processes that can selectively produce a desired isomer or for predicting the final composition of the isomer mixture. acs.org

Purification and Isolation Techniques for Dibutyl Citrate Isomers

The reaction mixture from citric acid esterification is a complex blend of unreacted starting materials, water, and various citrate esters (MBC, DBC isomers, TBC). researchgate.net Effective separation techniques are required to isolate the desired dibutyl citrate product.

pH-Controlled Solvent Extraction Procedures

A key technique for isolating the dibutyl citrate, which is a monoacid diester, is pH-controlled solvent extraction. researchgate.netacs.org This method leverages the fact that dibutyl citrate still possesses a free carboxylic acid group, making its solubility dependent on the pH of the aqueous phase.

The principle of this separation relies on adjusting the pH to control the ionization state of the acidic components. scribd.com At a low pH, the carboxylic acid group of dibutyl citrate is protonated (COOH), making the molecule less polar and more soluble in an organic solvent. Conversely, by increasing the pH (e.g., by adding a base), the carboxylic acid group is deprotonated to form a carboxylate salt (COO⁻). This charged species is much more soluble in the aqueous phase than in the organic phase. By carefully controlling the pH and selecting appropriate organic solvents, dibutyl citrate can be selectively extracted and separated from non-acidic components like tributyl citrate and the butanol solvent. acs.orgscribd.com

Advanced Separation Processes for Mixed Citrate Esters

The synthesis of this compound, like other citrate esters, typically results in a mixture containing unreacted starting materials, such as citric acid and butanol, as well as a spectrum of esterified products, including monobutyl citrate (MBC), dibutyl citrate (DBC), and tributyl citrate (TBC). The effective separation of the desired dibutyl citrate from this complex mixture is a critical step in ensuring the purity and performance of the final product. Advanced separation processes are employed to isolate and purify these esters, leveraging differences in their physicochemical properties. These methods include liquid-liquid extraction, various forms of chromatography, and crystallization techniques.

Liquid-Liquid Extraction

Liquid-liquid extraction is a prominent method for the separation of citrate esters from aqueous and organic mixtures. This technique relies on the differential solubilities of the components in two immiscible liquid phases.

In the context of citrate ester production, an impure aqueous solution containing citric acid can be reacted with an alcohol to form the ester. The resulting citrate ester, being less water-soluble, forms a separate organic phase, while more water-soluble impurities remain in the aqueous phase. google.com This phase separation allows for the convenient removal of impurities and avoids the high energy costs associated with distilling water from the reaction medium. google.comwipo.int To enhance the separation, a water-soluble separating agent, such as an alkali or alkaline earth metal halide (e.g., sodium chloride, calcium chloride), can be added to decrease the solubility of the citrate ester in the aqueous phase, promoting its transition into the organic phase. google.com

A specific application for dibutyl citrate involves a pH-controlled solvent extraction procedure. acs.orgfigshare.comacs.orgresearchgate.net This method is effective in isolating the monoacid diester from the reactive mixture that includes citric acid, monobutyl citrate, and tributyl citrate. acs.org The final product from this process is a mixture of the asymmetric and symmetric isomers of dibutyl citrate. acs.orgfigshare.comacs.orgresearchgate.net

Chromatographic Separation

Chromatography is a powerful analytical and preparative technique used to separate the components of a mixture. Both gas chromatography (GC) and liquid chromatography (LC) are employed for the separation and analysis of citrate esters. nih.govfao.orgcapes.gov.brnih.gov

Gas Chromatography (GC): GC is particularly useful for separating volatile compounds. In the analysis of tributyl citrate synthesis, GC can be used to monitor the reaction progress by separating and identifying the different ester products. scispace.com The retention times for the various components in a typical GC analysis are shown in the table below.

CompoundRetention Time (minutes)
Citric Acid2.568
Monobutyl Citrate10.216
Dibutyl Citrate15.239
Tributyl Citrate15.585
This table is based on data from a study on the synthesis of tributyl citrate. scispace.com

Liquid Chromatography (LC): LC methods have also been developed for the separation of citrate esters. For instance, a liquid chromatographic method was successfully developed to separate citrate esters of codeine. nih.gov For the analysis of acetyl tributyl citrate in biological samples, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established. nih.gov This method utilizes a gradient elution with a mobile phase consisting of formic acid in water and acetonitrile (B52724) on a C18 column. nih.gov

Crystallization

Crystallization is a fundamental purification technique for solid compounds and is widely used in the production of citrate and its salts. mdpi.comencyclopedia.pub The primary methods employed are solution crystallization and reactive crystallization, which include techniques like evaporation crystallization and cooling crystallization. mdpi.comencyclopedia.pub The separation and purification are achieved based on the differences in solubility among the components. mdpi.com

For organic acids and their esters, cooling crystallization is a common method. This involves dissolving the crude product in a suitable organic solvent at an elevated temperature to achieve a saturated solution. google.com Subsequent cooling of the solution leads to supersaturation, causing the highly purified organic acid or ester to crystallize. google.com For example, crude citric acid can be purified by dissolving it in acetone (B3395972) and then introducing carbon dioxide to induce the precipitation and growth of high-purity crystals. google.com

The choice of crystallization method and the control of process parameters such as temperature, cooling rate, and pH are crucial for ensuring the stability of the process and the purity of the final product. mdpi.com

Advanced Applications of 1,2 Dibutyl Citrate in Polymer Science and Engineering

Formulation and Integration as a Bio-based Plasticizer

1,2-Dibutyl citrate (B86180), a member of the citrate esters family, is recognized for its high plasticizing efficiency, low volatility, and favorable toxicological profile. ontosight.ai These characteristics make it an excellent additive for modifying the physical properties of rigid polymers, transforming them into more pliable and functional materials for a wide array of applications. rsc.org As a bio-based plasticizer, it is derived from renewable resources like citric acid, aligning with the principles of green chemistry and a circular economy. researchgate.net

1,2-Dibutyl citrate and its close relative, tributyl citrate (TBC), are effective plasticizers for a range of polymers, most notably Polyvinyl Chloride (PVC) and cellulose (B213188) derivatives. ontosight.aiatamanchemicals.com In PVC formulations, these citrate esters are used to create flexible products by reducing the intermolecular forces between the polymer chains. This makes them suitable for applications requiring non-toxic materials, such as food packaging films, medical devices, and children's toys. atamanchemicals.com

The compound also sees significant use in cellulose-based polymers like cellulose acetate (B1210297) and cellulose nitrate. made-in-china.comsci-hub.se The addition of citrate plasticizers to cellulose acetate, for instance, lowers the glass transition temperature and improves melt flow, which is crucial for processing. sci-hub.se This enhances the flexibility and durability of the final products, which can range from films and membranes to coatings. ontosight.aimade-in-china.com

The primary function of a plasticizer is to increase the flexibility, workability, and ductility of a polymer. rsc.orgresearchgate.net this compound achieves this by embedding itself between the polymer chains, which increases the free volume and allows the chains to move more freely past one another. rsc.org This mechanism effectively lowers the glass transition temperature (Tg) of the polymer, which is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. rsc.org

Table 1: Effect of Tributyl Citrate (TBC) Concentration on the Mechanical Properties of Polylactic Acid (PLA) This table presents illustrative data based on findings reported in polymer science literature, where TBC is a frequently studied analog for this compound.

TBC Concentration (wt%)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
0~60~55~5
10~45~40~50
20~30~28~150
25~25~22~220

Source: Data synthesized from findings reported in studies on PLA plasticization. rsc.orgrsc.orgresearchgate.net

For decades, phthalate (B1215562) esters, such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl Phthalate (DBP), have dominated the plasticizer market, particularly for PVC. oaepublish.com However, growing health and environmental concerns have spurred a shift towards alternatives like this compound. europa.eusu.se

Compared to DEHP, citrate esters generally exhibit higher biodegradability and lower potential for bioaccumulation. ontosight.aieuropa.eu While DEHP has been a benchmark for performance, providing excellent flexibility and durability, alternatives like this compound offer comparable plasticizing effects without the associated health risks. oaepublish.comeuropa.eu From a processing standpoint, the viscosity of citrate-plasticized PVC formulations can be similar to those using DEHP, meaning significant adjustments to manufacturing processes are not always necessary. europa.eu However, differences in molecular weight, polarity, and volatility can influence leaching rates and long-term stability, which are critical considerations for material selection. researchgate.netsu.se

Table 2: Comparative Properties of this compound and Di(2-ethylhexyl) phthalate (DEHP)

PropertyThis compoundDi(2-ethylhexyl) phthalate (DEHP)
Chemical FormulaC₁₄H₂₄O₇C₂₄H₃₈O₄
Molecular Weight ( g/mol )320.37390.56
SourceBio-based (Citric Acid)Petroleum-based
Primary Polymer UsePVC, Cellulose Derivatives, PLAPVC
BiodegradabilityHighLow
Regulatory StatusGenerally considered safer; fewer use restrictionsRestricted in many consumer applications

Source: Data compiled from chemical databases and regulatory reports. oaepublish.comeuropa.eusu.senih.gov

Influence on Polymer Processing and Material Performance Characteristics

Role in Specialized Coating and Adhesive Systems

The utility of this compound extends to the formulation of specialized coatings and adhesives. ontosight.aiatamanchemicals.com In these applications, it acts as a coalescing agent and a plasticizer, improving film formation and enhancing the flexibility and adhesion of the final coating. researchgate.net For instance, in acrylic polymer coatings, tributyl citrate has been shown to increase the adhesive strength of the film, particularly at higher concentrations. researchgate.net

Its low volatility and good compatibility with various resins, including acrylics and vinyls, make it a valuable component in inks, lacquers, and sealants. atamanchemicals.com The use of citrate esters is also approved for food contact applications, making them suitable for the inner coatings of can lids and other packaging adhesives where migration of substances is a critical concern. fao.org

Potential in Emerging Industrial and Material Science Contexts

The future of this compound in material science is intrinsically linked to the global demand for sustainable and non-toxic materials. researchgate.net Its bio-based origin and favorable safety profile make it a strong candidate for expanded use in sensitive applications, including medical-grade polymers, advanced food packaging, and personal care products. atamanchemicals.comatamanchemicals.com

Research is ongoing into leveraging citrate plasticizers to develop novel biocomposites and shape-memory polymers. researchgate.net By precisely controlling the plasticizer content, material scientists can tune the thermomechanical properties of polymers like PLA, opening up possibilities for smart materials in biomedical devices and other advanced fields. researchgate.net Furthermore, as regulations on traditional plasticizers like phthalates become more stringent worldwide, the market for safer alternatives such as this compound is expected to grow significantly, driving further innovation in its application. researchgate.netacs.org

Environmental Fate and Degradation Mechanisms of 1,2 Dibutyl Citrate

Biodegradation Pathways and Microbial Metabolism

Biodegradation is a primary mechanism for the removal of 1,2-dibutyl citrate (B86180) from the environment. ontosight.ai This process is driven by microbial activity, which breaks down the compound through enzymatic reactions.

Enzymatic Hydrolysis of Ester Bonds

The initial and crucial step in the biodegradation of 1,2-dibutyl citrate and similar compounds like acetyl tributyl citrate (ATBC) involves the enzymatic hydrolysis of its ester bonds. acs.orgnih.gov This reaction is catalyzed by esterases, such as carboxylesterases and hydrolases, which cleave the ester linkages, releasing the alcohol and citrate moieties. acs.orgnih.gov This process is fundamental to reducing the complexity of the molecule and facilitating further degradation. In studies of the related compound ATBC, hydrolysis is the primary metabolic pathway, leading to the formation of more polar metabolites. cpsc.gov

Identification of Microbial Degraders and Associated Enzymes

Several bacterial strains have been identified with the capability to degrade citrate-based plasticizers. For instance, marine bacterial isolates, such as Halomonas sp. ATBC28 and Mycobacterium sp. DBP42, have demonstrated the ability to metabolize acetyl tributyl citrate (ATBC). acs.orgnih.gov These bacteria produce enzymes like carboxylesterases and hydrolases that are instrumental in breaking down the plasticizer. acs.orgnih.gov For example, in Halomonas sp. ATBC28, a carboxylesterase and a hydrolase were identified as key enzymes in the degradation of ATBC. acs.orgnih.gov Similarly, Acinetobacter baumannii DP-2 has been shown to effectively degrade dibutyl phthalate (B1215562) (DBP), a compound with structural similarities to this compound, highlighting the role of this bacterial genus in plasticizer degradation. nih.govmdpi.com

Microbial DegraderAssociated EnzymesCompound Degraded
Halomonas sp. ATBC28Carboxylesterase, HydrolaseAcetyl Tributyl Citrate (ATBC)
Mycobacterium sp. DBP42EsterasesAcetyl Tributyl Citrate (ATBC), Dibutyl Phthalate (DBP)
Acinetobacter baumannii DP-2Not specifiedDibutyl Phthalate (DBP)
Pleurotus ostreatusNot specifiedDibutyl Phthalate (DBP)

Characterization of Metabolic Intermediates and Secondary Degradation Products

The microbial metabolism of citrate esters proceeds through a series of intermediates. In the degradation of the related compound ATBC by Halomonas sp. ATBC28 and Mycobacterium sp. DBP42, metabolic intermediates such as acetyl dibutyl citrate, dibutyl citrate, and monobutyl citrate have been identified. acs.orgnih.gov The sequential removal of the butyl and acetyl groups ultimately leads to the formation of citrate. acs.orgnih.gov This citrate can then enter the central metabolic pathways of the microorganisms. acs.orgnih.gov For instance, in Mycobacterium sp. DBP42, the degradation of ATBC generates citrate, which is then funneled into the central metabolism. acs.org The butanol released during hydrolysis can be further metabolized. acs.orgnih.gov

Photodegradation Processes in Environmental Compartments

In addition to biodegradation, this compound can be degraded by photolytic processes, particularly in the atmosphere and aquatic environments.

Photolytic Degradation Under Ultraviolet and Visible Light

Studies on related compounds like dibutyl phthalate (DBP) show that they can undergo photolysis under UV irradiation. frontiersin.org The degradation efficiency can be influenced by the presence of photocatalysts such as TiO2. frontiersin.org While direct photolysis may occur, the process is often enhanced by photocatalytic systems which can lead to more complete mineralization of the compound. frontiersin.org For DBP, photolysis primarily results in the attack on the carbon side chains. frontiersin.org

Role of Reactive Oxygen Species, e.g., Hydroxyl Radicals, in Atmospheric Degradation

In the atmosphere, the degradation of volatile and semi-volatile organic compounds is often initiated by reaction with photochemically-produced hydroxyl radicals (•OH). atamanchemicals.comnih.gov For the related compound acetyl tributyl citrate (ATBC), it is estimated that it will exist in both vapor and particulate phases in the atmosphere. The vapor-phase reaction with hydroxyl radicals is a significant degradation pathway, with an estimated atmospheric half-life of about 27 hours. cpsc.govatamanchemicals.comnih.gov These reactive oxygen species can attack both the alkyl chains and the core structure of the molecule, leading to its breakdown into smaller, less harmful compounds. researchgate.net

Degradation ProcessKey FactorsEstimated Half-life (for ATBC)
Atmospheric DegradationReaction with Hydroxyl Radicals~27 hours (vapor phase)
HydrolysispH3.8 years (pH 7), 140 days (pH 8)

Environmental Transport and Distribution Studies

The environmental journey of this compound, like other plasticizers, is significantly influenced by its physical and chemical properties and its interaction with various environmental compartments. Studies focus on its release from consumer and agricultural plastics and its subsequent movement through soil, water, and air.

Leaching from Polymeric Materials into Soil and Aquatic Environments

Plasticizers such as this compound are not chemically bound to the polymer matrix, which allows them to migrate or leach out of plastic products into the surrounding environment over time. researchgate.nethelsinki.fi This process is a primary pathway for their introduction into terrestrial and aquatic ecosystems.

Research has specifically investigated the leaching of citrate plasticizers, such as the closely related acetyl tributyl citrate (ATBC), from agricultural polyethylene (B3416737) (PE) mulching films. frontiersin.org One study analyzing strawberry fields found that soil exposed to PE mulches contained significantly higher concentrations of ATBC compared to control soils where no mulch was used. frontiersin.org ATBC was detected in the PE films and the mulched soil, but was absent in the control soil, indicating the film as the source. frontiersin.org This highlights agricultural plastics as a significant source of citrate plasticizer contamination in soil. helsinki.fi

The amount of leached chemicals can be substantial. Calculations based on soil concentrations suggest a notable transfer of these compounds from the plastic film to the topsoil. frontiersin.org The lipophilicity of plasticizers means that their leaching kinetics in soil are influenced by factors like the soil's organic matter content, water holding capacity, pH, and ionic strength. researchgate.net Leaching is not confined to soil; studies have also examined the migration of ATBC from plastic kitchen wrap into various aqueous solutions, finding that it readily migrates into protein-containing liquids. researchgate.net The rate of leaching is also affected by temperature and the nature of the liquid medium, with higher rates observed in lipophilic environments compared to water. geomar.de

CompoundMatrixFindingSource Study Context
Acetyl Tributyl Citrate (ATBC)PE Mulching FilmDetected in the film material.Analysis of films used in strawberry cultivation. frontiersin.org
Acetyl Tributyl Citrate (ATBC)Mulched SoilDetected in soil where mulching was applied.Comparison between mulched and unmulched (control) soils. frontiersin.org
Acetyl Tributyl Citrate (ATBC)Control SoilNot detected.Soil where no mulching materials had been applied. frontiersin.org
Dibutyl Phthalate (DBP)Mulched Soil vs. Control SoilStatistically significant higher concentration in mulched soil (p = 0.046).Demonstrates leaching of plasticizers from agricultural films. frontiersin.org

Mobility and Distribution in Environmental Matrices

Once leached into the environment, the mobility and distribution of this compound are governed by its partitioning behavior between air, water, soil, and sediment. As a member of the citric acid ester plasticizer family, it is considered an alternative to traditional phthalate plasticizers. researchgate.netnih.gov Consequently, its presence is being increasingly reported in various environmental matrices, often in indoor environments where many plasticized products are used. nih.gov

Phthalates and their alternatives can easily leach into environmental media because they are not chemically bound to the products they plasticize. researchgate.net Studies have detected a wide range of plasticizers, including citrates, in matrices such as indoor air and dust. researchgate.netnih.gov For instance, a comprehensive analysis of various plasticizers found them in all tested samples of foodstuffs, face masks, and indoor air, indicating multiple pathways of distribution. nih.gov

The physical-chemical properties of the compound, such as its water solubility and octanol-water partition coefficient (Log Kow), determine its fate. geomar.de A higher Log Kow suggests a tendency to adsorb to organic matter in soil and sediment rather than remaining dissolved in water. The environmental distribution of similar compounds like dibutyl phthalate (DBP) shows a predominance in water, while other plasticizers like DEHP are more dominant in soil and sediment. researchgate.net This differential distribution highlights that the specific properties of each plasticizer dictate its primary environmental sink. While comprehensive data on the global distribution of this compound specifically is still emerging, the behavior of analogous compounds provides a framework for understanding its likely environmental transport and fate. inchem.org

Computational Simulations of Degradation Processes

Computational modeling provides powerful insights into the degradation mechanisms of complex molecules like this compound, particularly when it is part of a larger polymer structure. These simulations can operate at time and length scales that are difficult to observe experimentally.

Accelerated Reactive Molecular Dynamics Approaches to Hydrolysis Mechanisms

Accelerated reactive molecular dynamics, specifically using the ReaxFF force field, is a key computational tool for studying chemical reactions like hydrolysis in polymers. osti.gov Standard molecular dynamics simulations are often too slow to capture bond-breaking events like hydrolysis at room temperature within a feasible simulation time. osti.gov Accelerated schemes, such as the bond-boost method, overcome this by applying extra energy to specific bonds, effectively speeding up the reaction to observable time scales while still providing mechanistic insights. osti.gov

In studies of citrate-based polyesters, such as poly(1,6-hexanediol-co-Citric acid), this approach has been used to investigate the hydrolysis of the ester functional groups. osti.gov The simulations can model the reaction with varying numbers of water molecules to determine the most likely transition state and the associated activation energy barrier. osti.gov For a similar ester, the activation energy barrier for hydrolysis assisted by two water molecules was calculated to be 29.98 kcal/mol. osti.gov These simulations also demonstrate selectivity; for instance, in a polyester-ether, the ester bond is shown to hydrolyze faster than the ether bond due to a lower activation energy barrier, a finding that can be replicated by tuning the simulation parameters. osti.gov

Compound/SystemSimulation MethodFindingSignificance
Poly(1,6-hexanediol-co-Citric acid)Accelerated ReaxFF Molecular DynamicsEster functional groups hydrolyze faster than ether groups.Demonstrates selective degradation pathways at the molecular level. osti.gov
Ester HydrolysisAccelerated ReaxFF (with 2 water molecules)Calculated activation energy barrier of 29.98 kcal/mol.Quantifies the energy required for the degradation reaction to proceed. osti.gov

Modeling of Polymer-Associated Degradation Kinetics

Beyond identifying reaction mechanisms, computational simulations are used to model the kinetics of degradation and establish a relationship between chemical breakdown and the loss of material properties. By simulating the hydrolysis of polymer bundles, researchers can track the rate of degradation and its effect on mechanical strength. osti.gov

For example, simulations of citrate-based polymers perform mechanical degradation tests (straining) on both the initial polymer and partially hydrolyzed structures. osti.gov This allows for the calculation of properties like the tensile modulus and establishes a direct correlation between the extent of hydrolysis and the reduction in the material's mechanical integrity. osti.gov This modeling approach is crucial for predicting the service life and failure points of biodegradable polymers under environmental conditions.

Furthermore, kinetic models are developed to describe the degradation process under various conditions. For other plasticizers, studies have shown that degradation can follow different kinetic models (e.g., zero-order or pseudo-first-order) depending on the specific degradation process and environmental factors. acs.org While specific kinetic models for this compound are part of ongoing research, the methodologies used for other esters provide a clear path forward. These models are essential for designing and simulating degradation processes and for the environmental risk assessment of these compounds. acs.org

Analytical Methodologies for the Characterization and Quantification of 1,2 Dibutyl Citrate and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for separating 1,2-dibutyl citrate (B86180) from complex mixtures and enabling its subsequent identification and quantification. Gas and liquid chromatography, often coupled with mass spectrometry, are the principal techniques utilized.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Process Samples

Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds like citrate esters. When paired with a mass spectrometer (MS), it provides a powerful tool for both identification and quantification. GC-MS methods have been developed for the simultaneous determination of various plasticizers, including acetyl tributyl citrate (ATBC), a compound structurally related to 1,2-dibutyl citrate, in diverse matrices such as oily foods, water-based adhesives, and food can coatings. researchgate.netnih.govmdpi.com Dibutyl citrate (DBC) itself has been identified as an intermediate in the synthesis of tributyl citrate (TBC), with its presence monitored by GC-MS.

The general approach involves separating the analytes on a capillary column, followed by ionization and detection by the mass spectrometer. thermofisher.com For instance, a method for analyzing TBC and ATBC in adhesives used n-hexane for extraction, followed by GC-MS analysis in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity. researchgate.net In environmental analysis, GC-MS is a key technique for monitoring contaminants like plasticizers in air, water, and soil. thermofisher.comgcms.czresearchgate.net

Table 1: Exemplary GC-MS Parameters for Citrate Ester Analysis
ParameterValue/Description
Column Typically a non-polar or medium-polarity capillary column (e.g., DB-1, HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness). researchgate.netresearchgate.net
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min). mdpi.com
Oven Program Temperature gradient programming is used. An example program starts at 40-60°C, holds for a few minutes, then ramps at 9-15°C/min to a final temperature of 280-300°C, where it is held again. mdpi.commassbank.eu
Injection Splitless injection mode is common for trace analysis. mdpi.com
Ionization Electron Ionization (EI) at 70 eV is standard. mdpi.com
Detection Mass spectrometer operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification. researchgate.netthermofisher.com
MS Transfer Line Maintained at a high temperature, such as 300°C, to prevent condensation of analytes. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

High-performance liquid chromatography is highly suitable for analyzing less volatile or thermally labile compounds. Reversed-phase HPLC is a common method for separating a wide range of plasticizers, including tributyl citrate and acetyl tributyl citrate. tandfonline.comresearchgate.nettandfonline.com A typical method involves a C18 column with a mobile phase consisting of a methanol/water or acetonitrile (B52724)/water mixture. tandfonline.comresearchgate.netsielc.com Detection is often performed using a UV detector at around 220 nm. tandfonline.comresearchgate.net

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity, making it ideal for analyzing complex biological and environmental samples. mdpi.comnih.gov This technique has been instrumental in pharmacokinetic studies of ATBC, where its metabolites, including dibutyl citrate (DBC), are identified and quantified in plasma and urine. mdpi.com LC-MS/MS methods typically use an electrospray ionization (ESI) source and operate in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode for high selectivity. nih.govresearchgate.net

Table 2: Representative LC-MS/MS Conditions for Citrate Metabolite Analysis
ParameterValue/Description
Column Reversed-phase columns like C18 (e.g., Kinetex C18, 2.1 mm x 50 mm, 2.6 µm). nih.gov
Mobile Phase A gradient elution using two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). mdpi.comnih.govnih.gov
Flow Rate Typically around 0.3 mL/min. nih.govnih.gov
Ionization Electrospray Ionization (ESI) in positive ion mode is common for citrate esters. nih.govnih.gov
Detection Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. nih.govresearchgate.net
Precursor → Product Ions Specific mass transitions are monitored. For ATBC, a transition of m/z 403.2 → 129.0 has been used. For the internal standard TBC, m/z 361.4 → 259.2 has been employed. nih.govresearchgate.net

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for detailed structural analysis. It is particularly crucial for distinguishing between isomers, which is relevant for dibutyl citrate as it can exist in symmetric and asymmetric forms. researchgate.net Research has confirmed the synthesis of dibutyl citrate by verifying its identity through NMR spectroscopy, which revealed a mixture of isomers. researchgate.net

Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. hzdr.de The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum allow for the precise assignment of protons within the structure. magritek.com Two-dimensional NMR techniques like HSQC can further aid in assigning the complex spectra of molecules like citrate esters. acs.org The sensitivity of NMR chemical shifts to the molecular environment makes it an excellent tool for identifying specific isomers and assessing the purity of a sample. nih.govfederchimica.it

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, creating a unique "molecular fingerprint." wikipedia.org In-source fragmentation or tandem mass spectrometry (MS/MS) experiments generate characteristic fragmentation patterns that are used for structural confirmation. thermofisher.com For citrate esters like ATBC, common fragmentation pathways have been identified. For example, the precursor-product ion pair m/z 403.2 → 129.0 is characteristic of ATBC. nih.govpharmaexcipients.com Similarly, for TBC, used as an internal standard, the transition m/z 361.2 → 185.1 has been monitored. nih.gov The fragmentation of citrate isomers can be complex, involving sequential losses of water (H₂O) and carbon dioxide (CO₂). nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further increasing confidence in compound identification. thermofisher.com

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to isolate this compound from its matrix, remove interferences, and concentrate the analyte before analysis. The choice of technique depends on the sample type, such as biological fluids, food, or polymeric materials.

Liquid-Liquid Extraction (LLE) is a classic and widely used method. chromatographyonline.com For the analysis of ATBC in migration testing samples, LLE with hexane (B92381) has been successfully employed. researchgate.net For more complex matrices, variations like salting-out liquid-liquid extraction (SALLE) can enhance the transfer of analytes into the organic phase. chromatographyonline.com In the analysis of methylmalonic acid, a procedure involving LLE was adapted to create a dibutyl ester derivative for LC-MS/MS analysis. nih.gov

Solid-Phase Extraction (SPE) is a versatile and efficient technique that uses a solid sorbent to selectively adsorb analytes from a liquid sample. mdpi.comrsc.orgencyclopedia.pub It is valued for reducing solvent consumption and providing cleaner extracts compared to LLE. researchgate.net C18 cartridges are commonly used for extracting plasticizers from aqueous samples like hot drinks or tea infusions. mdpi.comresearchgate.net The analytes are adsorbed onto the sorbent and then eluted with a small volume of an appropriate organic solvent. Online SPE systems can be directly coupled with LC-MS/MS, automating the entire process from extraction to analysis and improving throughput. researchgate.net

Polymer Dissolution/Precipitation is a specific method for extracting additives from plastic materials. The general approach involves dissolving the polymer sample (e.g., PVC) in a suitable solvent like tetrahydrofuran (B95107) (THF). A non-solvent, such as hexane or ethanol, is then added to precipitate the polymer, leaving the plasticizers, including citrate esters, in the liquid phase. gcms.cz The resulting solution is then filtered and can be directly analyzed or further diluted before injection into a GC-MS or HPLC system. gcms.cz

Protein Precipitation is the preferred method for preparing biological samples like plasma or serum. mdpi.com A water-miscible organic solvent, typically acetonitrile or methanol, is added to the sample to denature and precipitate proteins. mdpi.comnih.gov After centrifugation, the clear supernatant containing the analyte of interest is collected and injected for LC-MS/MS analysis. mdpi.comnih.gov

Method Validation and Inter-laboratory Comparability in Research Applications

Robust analytical methods are crucial for the quantitative determination of this compound and its metabolites in various biological matrices, including plasma, urine, and tissues. omicsonline.org These validated methods are indispensable for pharmacokinetic studies, biomonitoring of human exposure, and elucidating metabolic pathways. nih.govmdpi.com The validation process typically adheres to guidelines from regulatory bodies like the US Food and Drug Administration (FDA) and the International Conference on Harmonisation (ICH). mdpi.commedcraveonline.com

Key Method Validation Parameters

The validation of bioanalytical methods for citrate esters involves assessing several key parameters to ensure performance. nih.gov Commonly employed techniques include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. omicsonline.org

Selectivity and Specificity: An analytical method must be able to unequivocally measure the analyte in the presence of other components in the sample matrix, such as endogenous substances or other metabolites. nih.gov This is typically demonstrated by analyzing multiple blank matrix samples to ensure no significant interferences are present at the retention time of the analyte and any internal standard (IS). mdpi.comnih.gov For instance, in the analysis of acetyl tributyl citrate (ATBC), a related compound that metabolizes to dibutyl citrate, chromatograms of blank plasma are compared against those of spiked plasma to confirm selectivity. mdpi.compharmaexcipients.com

Linearity: The linearity of an analytical procedure is its capacity to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu Calibration curves are constructed by plotting the peak area ratios of the analyte to the internal standard against known concentrations. nih.gov A regression coefficient (r²) of ≥0.99 is generally considered acceptable, indicating a strong linear relationship. medcraveonline.comnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. europa.eu These are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), and across different days (inter-day) and within the same day (intra-day). mdpi.compharmaexcipients.com For many bioanalytical methods, precision, expressed as the relative standard deviation (RSD), should be within ±15%, while accuracy should be within 85-115%. nih.govpharmaexcipients.com

Table 1: Example of Intra-day and Inter-day Precision and Accuracy for ATBC Analysis in Rat Plasma

Nominal Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
10 (LLOQ)11.4117.69.8103.4
304.790.710.7100.2
4005.499.64.5101.4
8002.1100.23.8101.9

This table presents validation data for Acetyl Tributyl Citrate (ATBC), a compound that metabolizes into Dibutyl Citrate. The data is derived from a study validating an LC-MS/MS method in rat plasma and serves as a representative example of the performance criteria expected for citrate ester analysis. nih.govpharmaexcipients.com

Limit of Quantification (LOQ) and Limit of Detection (LOD): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. europa.eu The LOD is the lowest concentration that can be reliably distinguished from the background noise, often defined by a signal-to-noise ratio of 3:1. europa.eu For a GC method developed for plasticizers including a citrate derivative, the LOQ was established at 0.08 mg/mL. medcraveonline.com In more sensitive LC-MS/MS methods for ATBC, the LLOQ in plasma has been reported as 10 ng/mL. mdpi.comnih.gov

Recovery and Matrix Effect: Extraction recovery assesses the efficiency of the sample preparation process in extracting the analyte from the matrix. nih.gov The matrix effect evaluates the influence of co-eluting, undetected matrix components on the ionization of the target analyte. nih.gov These are critical parameters, especially in complex biological samples. For example, the mean extraction recovery of ATBC from rat plasma was found to be between 85.5% and 93.8% at different concentrations. nih.govpharmaexcipients.com

Stability: The stability of the analyte must be evaluated under various conditions that samples may encounter during analysis. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen storage. mdpi.com For instance, acetyl triethyl citrate (ATEC) was found to be stable in rat plasma at -20°C for 14 days and for at least 12 hours in the autosampler at 4°C after preparation. mdpi.com

Inter-laboratory Comparability

Ensuring that results for this compound and its metabolites are comparable across different research laboratories is vital for building a coherent body of evidence on its pharmacokinetics and exposure levels. eawag.ch Inter-laboratory comparison tests, or round-robin studies, are a primary tool for assessing and improving this comparability. eawag.chcoresta.org

The goal of these comparisons is to produce benchmark methods and standardized reporting to facilitate data harmonization. eawag.ch Key aspects for achieving inter-laboratory comparability include:

Standardized Analytical Protocols: The use of similar, well-validated analytical methods (e.g., LC-MS/MS) and sample preparation procedures.

Common Reference Materials: The availability and use of certified reference materials for calibration and quality control.

Defined Performance Criteria: Agreement on acceptance criteria for validation parameters like accuracy, precision, and linearity.

A study on the biomarker NNAL, for example, involved multiple laboratories analyzing 60 shared test samples to determine the comparability of results. coresta.org This approach helps to confirm that different laboratories, potentially using slightly different validated assays, can produce equivalent data, thereby strengthening the validity of collective research findings. coresta.org

Mechanistic Studies of 1,2 Dibutyl Citrate As a Metabolic Product

Formation as a Metabolite of Acetyl Tributyl Citrate (B86180) (ATBC)

1,2-Dibutyl citrate is recognized as a metabolic byproduct of acetyl tributyl citrate (ATBC), a widely used non-phthalate plasticizer. nih.gov ATBC is found in a variety of consumer products, including food packaging, medical devices, and cosmetics. atamanchemicals.comresearchgate.net The formation of this compound occurs as the parent compound, ATBC, undergoes metabolic transformation within biological systems. Studies have shown that ATBC is rapidly and extensively metabolized following exposure. cpsc.govmdpi.com

In vivo studies using rats demonstrated that after oral administration of radiolabeled ATBC, the compound is quickly absorbed and metabolized. atamanchemicals.comcpsc.gov The majority of the administered dose is excreted within 48 hours, primarily through urine (59-70%) and feces (25-36%). atamanchemicals.com The metabolic process involves the breakdown of ATBC into several more polar compounds, including this compound. cpsc.govmdpi.com

In vitro experiments using human liver and intestinal microsomes have corroborated these findings, identifying this compound as one of the key metabolites. nih.govcpsc.gov These studies confirm that the metabolic pathways for ATBC are active in humans and lead to the generation of various citrate derivatives. cpsc.gov

Key Metabolites Identified from Acetyl Tributyl Citrate (ATBC) Metabolism

MetaboliteAbbreviationFormation PathwayReference
Dibutyl citrate (including this compound)DBCHydrolysis of acetyl and one butyl ester group, or hydrolysis of two butyl ester groups from TBC nih.govatamanchemicals.comcpsc.gov
Acetyl dibutyl citrateADBCHydrolysis of one butyl ester group nih.govatamanchemicals.comcpsc.gov
Tributyl citrateTBCDeacetylation (hydrolysis of the acetyl group) nih.govcpsc.gov
Monobutyl citrateMBCHydrolysis of acetyl and two butyl ester groups cpsc.govmdpi.com
Acetyl monobutyl citrateAMBCHydrolysis of two butyl ester groups cpsc.govmdpi.com
Acetyl citrate-Hydrolysis of all three butyl ester groups cpsc.govmdpi.com

The primary mechanism for the metabolism of ATBC into this compound is hydrolytic cleavage. cpsc.govmdpi.com ATBC is a tri-ester of citric acid, featuring three butyl ester groups and one acetyl group. Hydrolysis, facilitated by enzymes, targets these ester linkages. mdpi.comnih.gov

The formation of this compound from ATBC likely involves a multi-step process. First, ATBC can be deacetylated to form tributyl citrate (TBC). Subsequently, one of the butyl ester groups of TBC is hydrolyzed, yielding this compound. Alternatively, one of the butyl ester groups on ATBC can be hydrolyzed first to form acetyl dibutyl citrate (ADBC), which is then deacetylated to produce this compound. nih.govcpsc.gov The process involves the addition of a water molecule across the ester bond, releasing butanol and a carboxylic acid group. This increases the polarity of the molecule, facilitating its excretion from the body. cpsc.gov

The metabolism of citrate esters like ATBC is primarily mediated by non-specific esterases and lipases present in the body, particularly in the liver, intestines, and blood plasma. cpsc.goveuropa.eu These enzymes catalyze the hydrolysis of ester bonds. For instance, the metabolism of the plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP) is initiated by hydrolytic cleavage catalyzed by acid lipases to form its primary metabolite. europa.eu A similar enzymatic process is expected for citrate-based plasticizers.

While specific enzymes responsible for ATBC metabolism are not fully elucidated in all literature, the general pathways for citrate metabolism provide context. In cellular metabolism, citrate is a key intermediate in the Krebs cycle. frontiersin.orgwalshmedicalmedia.com Enzymes such as citrate synthase, aconitase, and isocitrate dehydrogenase are central to its transformation within the mitochondria. walshmedicalmedia.comresearchgate.net In the cytosol, ATP-citrate lyase cleaves citrate into acetyl-CoA and oxaloacetate. frontiersin.org Although these specific Krebs cycle enzymes are not directly responsible for the breakdown of xenobiotic esters like ATBC, the ubiquity of enzymes capable of processing citrate and its derivatives underscores the cell's capacity to metabolize such compounds. The hydrolysis of ATBC is more akin to the digestive processes that break down dietary fats and other esters.

Hydrolytic Cleavage Mechanisms in Biological Systems

Biomonitoring and Detection of Metabolites in Research Samples for Environmental and Biological Pathways

Biomonitoring studies utilize the detection of metabolites like this compound in biological samples to assess human exposure to the parent compound, ATBC. cpsc.gov Since ATBC itself is rapidly metabolized, its metabolites serve as more reliable biomarkers of exposure. nih.govmdpi.com

Recent research has focused on identifying and quantifying ATBC metabolites in human urine. A 2024 study using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry successfully identified acetyl dibutyl citrate (ADBC), tributyl citrate (TBC), and dibutyl citrate (DBC) in urine samples. nih.gov In this study of 15 participants, DBC was detected in all samples, indicating it is a prevalent metabolite. nih.gov TBC was found in 11 samples, and ADBC in 5 samples, suggesting that DBC may be a particularly robust biomarker for assessing ATBC exposure. nih.gov

The detection of these metabolites confirms the metabolic pathway from ATBC to its hydrolyzed products in humans and provides a basis for assessing exposure levels in the general population. nih.gov In addition to biological samples, related citric acid esters have been identified in environmental samples, such as indoor dust, indicating that pathways of human exposure include the indoor environment. researchgate.net

Findings from Biomonitoring Studies for ATBC Metabolites

Study FocusSample TypeMetabolites DetectedKey FindingsReference
Identification of potential urinary biomarkers for ATBC exposureHuman Urine (n=15)Dibutyl citrate (DBC), Tributyl citrate (TBC), Acetyl dibutyl citrate (ADBC)DBC was detected in 100% of samples, TBC in ~73%, and ADBC in ~33%. DBC concentrations were notably higher than the other metabolites. nih.gov
Metabolism of ATBC by human liver microsomesHuman Liver & Intestinal MicrosomesDibutyl citrate, Acetyl dibutyl citrate, Tributyl citrateConfirmed the formation of these metabolites in vitro, suggesting they are suitable for biomonitoring. cpsc.gov
Metabolism and excretion in ratsRat Urine and FecesDibutyl citrate, Monobutyl citrate, Acetyl monobutyl citrate, Acetyl citrateIdentified at least 9 metabolites in urine and 3 in feces, with rapid excretion of the parent compound. cpsc.gov
Detection of phthalate substitutesIndoor DustCitric acid esters (e.g., 1,3-dibutyl citrate)Demonstrates that environmental reservoirs like dust are a source of exposure to citrate plasticizers. researchgate.net

Q & A

Q. How do researchers reconcile discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer: Perform physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro permeability (Caco-2 assays), plasma protein binding, and hepatic clearance data. Validate models with in vivo rodent studies, sampling blood/tissues at multiple timepoints. Adjust for interspecies differences in enzyme expression (e.g., esterases) .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., NMR + XRD for structure; in vitro + in silico for toxicity) and rigorously document experimental conditions (e.g., buffer composition, instrument calibration) to identify root causes of discrepancies .
  • Ethical Reproducibility : Provide raw datasets and detailed protocols in supplementary materials to enable independent verification .
  • Interdisciplinary Synergy : Combine chemical synthesis with computational toxicology or metabolomics to address complex research questions, leveraging tools like ChemDraw for structure visualization and GraphPad Prism for statistical analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.